molecular formula C12H15BrFNO B7874642 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Cat. No.: B7874642
M. Wt: 288.16 g/mol
InChI Key: OXUNOQUKMNNYLV-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol is a halogen-substituted piperidine derivative offered as a building block for research and development. Compounds featuring piperidine scaffolds linked to halogenated aryl rings are of significant interest in medicinal chemistry due to their potential for diverse biological activity . The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct advantages for chemical synthesis. These halogens can act as sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies . The piperidine ring is a prevalent pharmacophore in pharmaceuticals, and its substitution with a hydroxyl group at the 3-position can influence the molecule's polarity, solubility, and interactions with biological targets . While the specific biological profile of this compound requires further investigation, structurally related compounds have been explored for their antimicrobial and antifungal properties . Researchers value this compound as a versatile intermediate for designing and synthesizing novel molecules for various therapeutic areas. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-12-4-3-10(14)6-9(12)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUNOQUKMNNYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Influence of the N Benzyl Group

The N-Benzylpiperidine Moiety in Complex Molecular Architectures

The N-benzylpiperidine (N-BP) motif is frequently employed in drug design due to its structural flexibility and three-dimensional character. nih.govgoogle.com Medicinal chemists utilize this moiety as a versatile tool to modulate physicochemical properties and enhance biological activity. nih.govgoogle.com The benzyl group can engage in crucial cation-π and π-π stacking interactions with amino acid residues in the active sites of target proteins, thereby strengthening binding affinity. nih.govunisi.it

Halogenation: a Strategic Tool in Molecular Design

Strategic Importance of Halogenated Arenes, Specifically Bromine and Fluorine Substituents, in Chemical Research

Halogenation is a critical strategy in drug design, with approximately one-third of drugs in clinical trials containing at least one halogen atom. nih.gov Halogens can modulate a molecule's pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. nih.govsigmaaldrich.com

Bromine: The bromine atom is valued for its ability to form a "halogen bond," a non-covalent interaction where the electropositive region on the bromine atom interacts with a Lewis base. This interaction can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its protein target. Brominated compounds also serve as versatile synthetic intermediates, particularly in cross-coupling reactions, enabling the construction of more complex molecular frameworks. bldpharm.com In pharmaceuticals, bromine has been incorporated into sedatives, antiseptics, and anticancer drugs. researchgate.netbldpharm.com

Fluorine: The introduction of fluorine, the most electronegative element, can have profound effects on a molecule's properties. chemazone.com Due to the strength of the carbon-fluorine (C-F) bond, strategic fluorination can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the biological half-life of a drug. chemazone.comchemicalbook.com Fluorine substitution can also alter the acidity (pKa) of nearby functional groups and modulate the conformation of a molecule, which can lead to enhanced potency and selectivity. chemazone.comchemicalbook.com The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved target engagement. sigmaaldrich.com

Analysis of 1 2 Bromo 5 Fluorophenyl Methyl Piperidin 3 Ol

Contextualizing 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol as a Subject of Academic Inquiry

The compound this compound represents a confluence of the advantageous structural features discussed above. While this specific molecule is not extensively detailed in current scientific literature, its structure allows for well-founded postulations regarding its potential synthesis, properties, and applications.

From a synthetic perspective, a logical approach to its construction would be the reductive amination of 2-Bromo-5-fluorobenzaldehyde with piperidin-3-ol . This common and efficient reaction forms the N-benzyl bond, assembling the final molecule from readily available precursors.

Given the pharmacological activities associated with its constituent fragments, this compound stands as a compelling candidate for investigation in various therapeutic areas, particularly those targeting the central nervous system. Its structure merits exploration for potential activity as a receptor antagonist or enzyme inhibitor, making it a valuable subject for future academic and industrial research in the quest for novel therapeutic agents.

Hierarchical Deconstruction of the this compound Structure

The initial step in the retrosynthetic analysis of this compound involves identifying the key functional groups and bonds that can be disconnected to simplify the structure. The target molecule possesses a substituted benzyl (B1604629) group attached to the nitrogen of a piperidin-3-ol ring.

A primary disconnection can be made at the C-N bond between the piperidine (B6355638) ring and the benzylic carbon. This disconnection is strategically sound as the formation of this bond can be readily achieved through a well-established N-alkylation reaction. This leads to two primary fragments: the piperidin-3-ol ring and a substituted benzyl halide.

Further deconstruction of the piperidin-3-ol fragment is not necessary as it is a readily available starting material. The 2-bromo-5-fluorobenzyl halide can be conceptually derived from 2-bromo-5-fluorotoluene (B1266450) through a radical halogenation reaction. The 2-bromo-5-fluorotoluene itself can be envisioned as being formed from simpler aromatic precursors through electrophilic aromatic substitution reactions.

This hierarchical deconstruction is visualized in the following retrosynthetic scheme:

Retrosynthetic Scheme for this compound

Identification of Key Synthetic Intermediates and Synthon Equivalents

Based on the retrosynthetic analysis, several key synthetic intermediates can be identified. These intermediates are crucial building blocks in the forward synthesis of the target molecule. For each disconnection, there is a corresponding synthon, which is an idealized fragment, and its real-world chemical equivalent, the synthetic equivalent.

Disconnection Synthon Synthetic Equivalent
C-N BondPiperidin-3-ol anionPiperidin-3-ol
C-N Bond2-Bromo-5-fluorobenzyl cation2-Bromo-5-fluorobenzyl bromide
C-Br Bond (Benzylic)2-Bromo-5-fluorobenzyl radical2-Bromo-5-fluorotoluene

The primary synthetic intermediates in the proposed pathway are:

Piperidin-3-ol: This is a commercially available heterocyclic alcohol that serves as the backbone of the target molecule.

2-Bromo-5-fluorobenzyl bromide: This electrophilic benzylating agent is key to introducing the substituted phenylmethyl group onto the piperidine nitrogen.

2-Bromo-5-fluorotoluene: This intermediate is the precursor to the benzyl bromide and can be synthesized from simpler aromatic compounds.

The forward synthesis would, therefore, involve the synthesis of 2-bromo-5-fluorobenzyl bromide followed by its reaction with piperidin-3-ol.

Proposed Forward Synthesis Steps:

Step Reactants Reagents and Conditions Product
12-Bromo-5-fluorotolueneN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, heat2-Bromo-5-fluorobenzyl bromide
2Piperidin-3-ol, 2-Bromo-5-fluorobenzyl bromideK2CO3, Acetonitrile (B52724), refluxThis compound

Principles of Convergent and Divergent Synthetic Pathways

The concepts of convergent and divergent synthesis offer strategic advantages in the production of complex molecules. slideshare.net

Divergent Synthesis: A divergent synthesis strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. scienceinfo.comwikipedia.org This approach is particularly useful in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. Starting from a key intermediate like this compound, a divergent approach could be used to create a variety of derivatives. For example, the hydroxyl group of the piperidine ring could be subjected to a range of reactions (e.g., esterification, etherification) to generate a library of new compounds with potentially different biological activities.

Formation of the Piperidin-3-ol Core Structure

The piperidin-3-ol motif is a crucial building block in medicinal chemistry, and its synthesis has been extensively studied. chemicalbook.com The formation of this core structure can be achieved through various strategies, including stereoselective methods to control the chirality of the hydroxyl-bearing carbon, diverse ring-forming reactions, and specific techniques for introducing the hydroxyl group.

Stereoselective Approaches to 3-Hydroxypiperidine (B146073) Derivatives

Achieving stereocontrol at the C-3 position is often critical for the biological activity of the final compound. The most prevalent strategy for the enantioselective synthesis of 3-hydroxypiperidine derivatives involves the asymmetric reduction of a prochiral N-protected 3-piperidone precursor. N-Boc-3-piperidone is a commonly used substrate for these transformations due to the stability of the Boc protecting group and its ease of removal.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or whole-cell systems like Baker's yeast, offers significant advantages in terms of high enantioselectivity and mild reaction conditions. These enzymatic reductions can produce chiral alcohols with high optical purity. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, has been efficiently accomplished by co-expressing a ketoreductase and a glucose dehydrogenase (GDH) for cofactor regeneration. mdpi.com This approach can lead to excellent conversion rates and enantiomeric excess (e.e.). mdpi.comgoogle.com

Catalyst SystemSubstrateConversionProduct e.e. (%)Reference
Ketoreductase (ChKRED03) & GDHN-Boc-3-piperidone>99%>99% mdpi.com
E. coli co-expressing KRED & GDHN-Boc-3-piperidone>99%>99% mdpi.com
Carrot Tissue CellsN-Boc-3-piperidone73%95% google.com
Baker's YeastN-Boc-3-piperidone-High

This table presents a selection of biocatalytic methods for the asymmetric reduction of N-Boc-3-piperidone, demonstrating the high efficiency and stereoselectivity achievable.

Beyond biocatalysis, chemical methods such as phosphite-driven cyclodehydration can provide a stereodivergent route to both cis- and trans-2-substituted 3-hydroxypiperidines with high stereoselectivity.

Ring-Forming Reactions for Six-Membered N-Heterocycles

The construction of the piperidine ring itself can be approached from several fundamental disconnection strategies. These methods are broadly categorized into the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multi-component reactions. nih.gov

Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct and common method for synthesizing piperidines. nih.gov For the synthesis of the piperidin-3-ol core, the catalytic hydrogenation of 3-hydroxypyridine (B118123) is a highly effective route. chemicalbook.com Various catalysts, such as rhodium on silica, can be employed under hydrogen pressure to achieve high yields. chemicalbook.com Care must be taken during hydrogenation, as some conditions can lead to the removal of the hydroxyl group (dehydroxylation). nih.gov The use of specific additives, like triethylamine, can help preserve the hydroxyl functionality. nih.gov

Intramolecular Cyclization: These methods involve forming one or two bonds to close the ring from an acyclic precursor. Key strategies include:

Aza-Michael Reaction: Intramolecular addition of an amine to an α,β-unsaturated carbonyl system to form the heterocyclic ring. nih.gov

Reductive Amination: Cyclization of a δ-amino aldehyde or ketone, often generated in situ, is a powerful method. rsc.org

Ring-Closing Metathesis (RCM): A versatile reaction using ruthenium-based catalysts to form the piperidine ring from a diene precursor. researchgate.net

Radical Cyclization: The formation of the ring through radical-mediated processes. beilstein-journals.org

One-Pot Tandem Reactions: Efficient protocols have been developed that combine amide activation, reduction, and intramolecular nucleophilic substitution to construct piperidines from simple halogenated amides. nih.gov

Multi-component Reactions: These reactions involve the simultaneous combination of three or more reactants to form the piperidine ring in a single step, offering high atom economy and efficiency. The Mannich reaction, for example, can be used in a three-component fashion to build polyfunctionalized piperidines. rsc.org

Cyclization StrategyPrecursor TypeKey FeaturesReference(s)
Pyridine HydrogenationSubstituted PyridineDirect; potential for dehydroxylation chemicalbook.comnih.gov
Intramolecular Reductive Aminationδ-Amino Aldehyde/KetoneForms C-N and C-C bonds sequentially rsc.orgbeilstein-journals.org
Ring-Closing Metathesis (RCM)Amino-dieneVersatile; tolerant of various functional groups researchgate.net
Tandem One-Pot from AmidesHalogenated AmideMild conditions; no metal catalysts required nih.gov
Multi-component Reactionse.g., Amine, Aldehyde, KetoneHigh efficiency and atom economy rsc.org

This table summarizes major ring-forming strategies for the synthesis of the piperidine core.

Introduction of the Hydroxyl Functionality at the Piperidine C-3 Position

Reduction of 3-Piperidones: This is the most widely employed method, especially for stereoselective syntheses as detailed in section 3.1.1. The 3-piperidone precursor can be synthesized through various routes, including the Dieckmann condensation of an appropriate amino diester followed by hydrolysis and decarboxylation. dtic.mil The subsequent reduction of the ketone with agents like sodium borohydride (B1222165) yields the racemic 3-hydroxypiperidine, while enzymatic or chiral catalysts afford enantiomerically enriched products. dtic.mil

Hydrogenation of 3-Hydroxypyridine: This approach incorporates the hydroxyl functionality from the very beginning of the synthesis. Commercially available 3-hydroxypyridine is hydrogenated over a metal catalyst (e.g., Rh/SiO₂) to directly afford piperidin-3-ol. chemicalbook.com This method is straightforward and efficient for producing the racemic core structure.

The presence of the hydroxyl group can influence the physicochemical properties of the final molecule and may offer a key interaction point with biological targets. hyphadiscovery.comacs.org

N-Alkylation and N-Benzylation Strategies on the Piperidine Nitrogen

Once the piperidin-3-ol core is synthesized, the final step is the attachment of the 2-bromo-5-fluorobenzyl moiety to the piperidine nitrogen. This transformation is typically achieved via nucleophilic substitution or reductive amination.

Coupling Methodologies for N-Substituted Piperidines

The direct N-alkylation of piperidin-3-ol with a suitable electrophile, such as 2-bromo-5-fluorobenzyl bromide or chloride, is a common and effective strategy. researchgate.net The reaction proceeds via an SN2 mechanism where the secondary amine of the piperidine acts as a nucleophile.

Direct N-Alkylation: This method requires a base to neutralize the hydrogen halide (HBr or HCl) formed during the reaction, preventing the formation of the unreactive piperidinium (B107235) salt. researchgate.net Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines like N,N-diisopropylethylamine (DIPEA, Hunig's base). researchgate.netchemicalforums.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). researchgate.net

Reductive Amination: An alternative route is the reductive amination of piperidin-3-ol with 2-bromo-5-fluorobenzaldehyde. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful when the corresponding benzyl halide is unstable or less reactive. google.com

Optimization of Reaction Conditions for N-Benzylpiperidine Formation

The efficiency of the N-benzylation reaction can be highly dependent on the specific reaction conditions. Optimization is often necessary to maximize the yield of the desired tertiary amine and minimize side reactions, primarily the over-alkylation to form a quaternary ammonium (B1175870) salt. researchgate.net

Key parameters for optimization include:

Choice of Base: A weak, non-nucleophilic base is preferred. While strong bases like sodium hydride (NaH) can be used, they increase the risk of side reactions. researchgate.net Inorganic bases like K₂CO₃ are often effective and easy to remove. chemicalforums.com DIPEA is a good choice for ensuring homogeneous reaction conditions. researchgate.net

Solvent: The choice of solvent can affect reaction rates. Polar aprotic solvents like DMF and acetonitrile are generally effective. researchgate.net The solvent can also influence the steric course of the reaction. rsc.org

Temperature: Reactions are often run at room temperature but may require gentle heating to proceed at a reasonable rate. researchgate.netchemicalforums.com However, higher temperatures can also promote the formation of byproducts.

Stoichiometry and Rate of Addition: To prevent quaternization, it is crucial to avoid a large excess of the benzyl halide. Slow, controlled addition of the alkylating agent to the amine solution, for instance using a syringe pump, can ensure that the secondary amine remains in excess relative to the halide at any given time, favoring mono-alkylation. researchgate.net

The electronic nature of the benzyl halide also plays a role; electron-withdrawing groups on the aromatic ring can decrease the reactivity of the halide in an SN2 reaction, while electron-donating groups may favor an SN1 pathway, particularly for reactive halides like p-methoxybenzyl chloride. chemicalforums.com

ParameterConditionRationale / EffectReference(s)
Base K₂CO₃, DIPEANeutralizes acid byproduct; avoids quaternization researchgate.netchemicalforums.com
Solvent MeCN, DMF, DCMPolar aprotic solvents facilitate SN2 reaction researchgate.netchemicalforums.com
Temperature Room Temp. to 70 °CBalances reaction rate against side reactions researchgate.net
Alkyl Halide Slow addition / ~1.1 eq.Minimizes dialkylation (quaternization) researchgate.net

This table outlines key parameters for optimizing the N-benzylation of piperidines.

Advanced Synthetic Methodologies for this compound

The synthesis of intricately substituted heterocyclic compounds such as this compound is a significant endeavor in medicinal chemistry, driven by the prevalence of the piperidine scaffold in a vast array of pharmaceuticals. ajchem-a.comresearchgate.net The specific substitution pattern of this compound, featuring a halogenated aryl moiety, presents unique synthetic challenges and necessitates the use of advanced and selective chemical transformations. This article explores the sophisticated methodologies employed for the construction of this molecule, focusing on the introduction of halogen substituents, the application of multi-component and cascade reactions for the piperidine core, and the integration of green chemistry principles.

Advanced Spectroscopic Characterization Methodologies for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy for Connectivity and Hybridization

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the benzylic methylene (-CH₂-) bridge, and the aromatic protons of the 2-bromo-5-fluorophenyl group. Key information would be derived from:

Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while piperidine and benzylic protons would be found in the upfield region. The proton on the carbon bearing the hydroxyl group (CH-OH) would have a characteristic shift.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the count of protons in each unique environment.

Spin-Spin Coupling (J): The splitting pattern of signals reveals the number of neighboring protons, allowing for the mapping of proton-proton connectivities throughout the piperidine ring and the aromatic system.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. A spectrum would show a unique signal for each chemically non-equivalent carbon. The chemical shifts would indicate the hybridization (sp², sp³) and the nature of attached atoms (e.g., carbons bonded to nitrogen, bromine, fluorine, or oxygen).

Hypothetical ¹H and ¹³C NMR Data Table This table is for illustrative purposes only and is not based on experimental data.

Assignment Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
Aromatic CH 7.0 - 7.6 115 - 135
C-Br (Aromatic) - 120 - 125
C-F (Aromatic) - 158 - 162 (d, ¹JCF)
Benzylic CH₂ ~3.5 ~60
Piperidine CH-OH ~3.8 ~65

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. This technique is highly sensitive and provides specific information about the chemical environment of the fluorine atom. A single signal would be expected, and its coupling to nearby protons (³JHF) on the aromatic ring would help confirm the substitution pattern.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To assemble the complete molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively establishing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, assigning protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule, such as linking the benzylic protons to both the piperidine and the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximity between protons, helping to determine the three-dimensional structure and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Determination

HRMS would be used to determine the exact molecular mass of the compound with high precision (typically to four or five decimal places). This allows for the unambiguous calculation of the elemental formula (e.g., C₁₂H₁₅BrFNO). The presence of bromine would be evident from a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Hypothetical HRMS Data Table This table is for illustrative purposes only and is not based on experimental data.

Formula Calculated Mass (M+H)⁺ Observed Mass Difference (ppm)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrations of chemical bonds and is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretches of the aromatic ring (~1450-1600 cm⁻¹), and C-O, C-N, C-F, and C-Br stretches in the fingerprint region (<1400 cm⁻¹).

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would be particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring and the C-Br bond.

Computational and Theoretical Studies on 1 2 Bromo 5 Fluorophenyl Methyl Piperidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other electronic properties that govern the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation. For 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol, a DFT method such as B3LYP combined with a basis set like 6-311G(d,p) would be used to perform these calculations. nih.gov This process yields critical data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Furthermore, DFT is used to map the potential energy surface (PES) of the molecule. By systematically changing specific geometric parameters (e.g., dihedral angles) and calculating the corresponding energy, researchers can construct an energy landscape. This landscape reveals the energies of different conformers, the energy barriers between them, and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and conformational possibilities. osti.gov

Computational MethodPurposeTypical Output for this compound
DFT (e.g., B3LYP/6-311G(d,p))Geometry OptimizationOptimized 3D coordinates, bond lengths (e.g., C-N, C-O, C-Br), bond angles, total energy.
Potential Energy Surface (PES) ScanMapping Conformational SpaceEnergy profiles for ring inversion and rotation of substituents, identification of energy minima (stable conformers) and transition states.
Frequency CalculationCharacterization of Stationary PointsVibrational frequencies to confirm minima (no imaginary frequencies) and transition states (one imaginary frequency).

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across the molecule's surface. dntb.gov.ua It is invaluable for predicting how a molecule will interact with other chemical species. malayajournal.org Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the fluorine, oxygen, and nitrogen atoms, and positive potential around the hydrogen atoms, particularly the hydroxyl proton.

ParameterSignificancePredicted Characteristics for this compound
HOMO EnergyElectron-donating abilityLocalized on electron-rich areas like the phenyl ring or heteroatoms.
LUMO EnergyElectron-accepting abilityLocalized on electron-deficient areas, potentially the substituted phenyl ring.
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityA moderate gap would suggest a balance of stability and reactivity.
MEP Negative RegionsSites for electrophilic attackExpected around the F, O, and N atoms.
MEP Positive RegionsSites for nucleophilic attackExpected around the hydroxyl H atom and potentially a σ-hole on the bromine atom. researchgate.net

Conformational Analysis and Stereoisomerism

The compound this compound possesses significant conformational flexibility due to its piperidine (B6355638) ring and multiple rotatable bonds. Understanding its preferred three-dimensional shapes is essential, as conformation directly influences biological activity.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule's different conformations. acs.org By employing force fields (e.g., OPLS4, COSMIC), MM calculations can rapidly evaluate the energies of thousands of possible conformers, making it an efficient tool for exploring the conformational landscape. nih.govnih.gov

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. researchgate.net An MD simulation can reveal the dynamic behavior of this compound, showing how it transitions between different conformations in a simulated environment, such as in a solvent. This provides insights into the relative populations of different conformers and the time scales of their interconversion.

Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of the nitrogen atom and substituents introduces additional complexity. The piperidine ring can undergo a "ring inversion," flipping between two distinct chair conformations. osti.gov

The substituents on the ring—the hydroxyl group at the C3 position and the (2-Bromo-5-fluorophenyl)methyl group at the N1 position—can occupy either an axial or an equatorial position. The relative stability of these orientations is a key focus of conformational analysis.

Hydroxyl Group (C3): The hydroxyl group at the C3 position can be either axial or equatorial. The equatorial position is generally favored to minimize steric clashes with other atoms on the ring.

N-Substituent: The large (2-Bromo-5-fluorophenyl)methyl group on the nitrogen atom also has a strong preference for the equatorial position to avoid steric hindrance. wikipedia.org

Nitrogen Inversion: In addition to ring inversion, the nitrogen atom can undergo inversion, which also interconverts conformers. This process typically has a lower energy barrier than ring inversion. osti.govwikipedia.org

Conformational ProcessDescriptionEnergetic Considerations
Piperidine Ring InversionInterconversion between two chair forms.Energy barrier is typically around 10-11 kcal/mol for the parent piperidine ring. wikipedia.org
Nitrogen InversionInversion of the nitrogen pyramid, interconverting axial and equatorial N-substituents/lone pairs.Lower energy barrier than ring inversion, typically around 6-8 kcal/mol. osti.govwikipedia.org
Substituent OrientationEquatorial vs. Axial placement of the C3-OH and N-benzyl groups.Equatorial positions are generally favored for bulky groups to minimize 1,3-diaxial interactions. acs.org

Advanced Docking and Ligand Interaction Modeling (Focus on Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nanobioletters.com This methodology is central to structure-based drug design and helps elucidate the molecular basis of a compound's biological activity. researchgate.net

The general workflow for docking this compound into a target protein involves several key steps:

System Preparation: The three-dimensional structures of both the ligand and the target protein are prepared. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). mdpi.com Water molecules are usually removed, hydrogen atoms are added, and charges are assigned. The ligand's 3D structure is generated and its energy is minimized. nih.gov

Binding Site Definition: The active site, or the region of the protein where the ligand is expected to bind, is identified. A grid box is then generated around this site to define the search space for the docking algorithm. nih.gov

Ligand Docking and Scoring: A search algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores a vast number of possible ligand conformations and orientations (poses) within the defined binding site. mdpi.com Each generated pose is evaluated by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The poses with the lowest (most favorable) scores are considered the most likely binding modes.

Analysis of Interactions: The top-ranked poses are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, ionic bonds, and halogen bonds. nih.gov Visualization software is used to inspect these interactions in 3D.

To enhance the reliability of docking results, more advanced methods are often employed. Post-docking Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time. nih.govresearchgate.net Furthermore, methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectory to recalculate the binding free energy with higher accuracy. mdpi.com

Principles of Structure-Based Ligand Design Methodologies

Structure-based ligand design (SBLD) is a cornerstone of modern drug discovery, leveraging the three-dimensional structural information of a biological target, typically a protein, to design and optimize ligands that can bind to it with high affinity and selectivity. researchgate.netnoaa.gov The fundamental paradigm of SBLD is the complementary nature of the ligand and its binding site in terms of both shape and chemical properties. researchgate.netnoaa.gov The process is iterative and involves a cyclical application of computational and experimental methods. drugdesign.org

The initial step in SBLD is the determination of the target protein's 3D structure, which can be achieved through experimental techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. nih.gov In the absence of an experimental structure, computational methods such as homology modeling can be used to generate a theoretical model of the target protein. nih.gov

Once the target structure is available, the design process for a ligand like this compound would involve several key stages:

Binding Site Identification: Locating and characterizing cavities on the protein surface that can accommodate a small molecule.

Molecular Docking: Computationally predicting the preferred orientation and conformation of the ligand within the binding site to form a stable complex. drugdesign.org This process helps in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

De Novo Design and Ligand Optimization: Designing novel molecules or modifying existing ones to improve their binding characteristics. This can involve making small chemical modifications to the ligand to enhance its complementarity with the binding site. drugdesign.org Even minor structural changes can lead to significant differences in biological activity. drugdesign.org

The overarching goal of SBLD is to use the structural insights of the protein-ligand complex to guide the optimization of the ligand's potency, selectivity, and pharmacokinetic properties. researchgate.net

Computational Approaches for Identifying Potential Binding Pockets

The identification of viable binding pockets on a target protein's surface is a critical first step in structure-based drug design. oup.com A variety of computational algorithms and tools have been developed for this purpose, which can be broadly categorized into geometry-based and energy-based methods. oup.comunomaha.edu

Geometry-Based Methods: These approaches identify cavities and clefts on the protein surface based on its three-dimensional shape. The underlying assumption is that a ligand binding site is typically a pocket or a cleft on the protein. unomaha.edu

MethodPrinciple
SURFNET Places spheres between pairs of atoms to define gaps, with larger clusters of spheres indicating potential pockets. unomaha.edunih.gov
LIGSITE Based on the "protein-solvent-protein" concept, it identifies pockets by analyzing solvent-accessible surfaces. unomaha.edu
Fpocket Utilizes alpha-spheres to identify cavities on the protein's van der Waals surface. unomaha.edu
ConCavity Integrates structural information with sequence conservation to predict ligand-binding residues. nih.gov

Energy-Based Methods: These methods use a probe molecule to scan the protein surface and calculate the interaction energy at different points. Regions with favorable interaction energies are identified as potential binding sites. nih.gov

MethodPrinciple
Q-SiteFinder Calculates the van der Waals interaction energy between the protein and methyl probes to identify energetically favorable binding sites. oup.com
SITEHOUND Employs different types of chemical probes (e.g., carbon and phosphate) to map out binding regions based on interaction energies. nih.govnih.gov
FTSite Uses multiple small molecule probes and calculates their binding free energy to identify and rank potential binding pockets. nih.gov

In recent years, advancements have also been made in identifying "cryptic" binding sites, which are not apparent in the unbound (apo) form of a protein but become accessible upon ligand binding. oup.com Computational techniques such as molecular dynamics simulations and machine learning methods are being increasingly used to predict these hidden pockets. oup.com

Molecular Dynamics Simulations to Explore Protein-Ligand Flexibility (if applied to similar scaffolds)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biological macromolecules and their complexes with ligands. researchgate.net By simulating the movements of atoms over time, MD can provide detailed insights into the flexibility of both the protein and the ligand, which is crucial for a comprehensive understanding of their interaction. researchgate.netnih.gov

For a molecule containing a piperidine scaffold, such as this compound, MD simulations would be particularly valuable. The flexibility of the piperidine ring can play a significant role in how the ligand adapts its conformation to fit within a binding pocket. mdpi.com Computational studies on other piperidine-containing compounds have demonstrated the importance of this flexibility for binding to various biological targets. mdpi.comresearchgate.net

Key applications of MD simulations in the study of protein-ligand complexes include:

Assessing Complex Stability: By monitoring parameters like the root mean square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the predicted binding pose. researchgate.net A stable and low RMSD for the ligand can indicate a favorable binding mode. researchgate.net

Analyzing Conformational Changes: MD simulations can reveal how the protein and ligand conformations change upon binding, providing insights into induced-fit mechanisms. researchgate.net

Identifying Key Interactions: By analyzing the simulation trajectory, it is possible to identify specific amino acid residues that form stable and persistent interactions with the ligand. rsc.org

Calculating Binding Free Energies: Advanced MD-based methods can be used to estimate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity.

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of highly functionalized piperidines, such as 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol, is an area of active research, with a strong emphasis on improving efficiency and sustainability. ajchem-a.com Modern organic chemistry is moving away from traditional, multi-step syntheses towards more streamlined and environmentally benign approaches. nih.gov

Future synthetic strategies are likely to focus on the following areas:

One-Pot and Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, significantly reducing solvent waste, energy consumption, and purification efforts. researchgate.net The development of a one-pot synthesis for highly functionalized piperidines has been shown to be an efficient and inexpensive method. researchgate.net

Catalysis Innovation: There is a continuous search for more effective catalysts. This includes the use of earth-abundant metals like iron, which can replace more expensive and toxic heavy metals. acs.org Organocatalysis is also gaining popularity as a sustainable alternative to metal catalysis. nih.gov For instance, an iron-catalyzed reductive amination could provide a greener route to the target compound. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. mdpi.com This method is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

Green Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key aspect of sustainable synthesis. ajchem-a.com Water-catalyzed reactions, leveraging hydrogen bonding, represent a particularly green approach. ajchem-a.com

A comparison between a hypothetical traditional synthesis and a potential novel, sustainable route is outlined below.

FeatureTraditional Synthetic RouteNovel Synthetic Route
Approach Multi-step, batch processingOne-pot, multicomponent reaction in flow
Catalyst Stoichiometric reducing agents, potential heavy metalsCatalytic amounts of an earth-abundant metal or organocatalyst
Solvent Volatile organic compounds (e.g., Dichloromethane)Green solvents (e.g., water, ethanol) or solvent-free conditions
Efficiency Lower overall yield, multiple purification stepsHigher overall yield, single purification step
Sustainability High waste generation, higher energy consumptionReduced waste (high atom economy), lower energy footprint

These advanced synthetic methods promise to make the production of this compound and its derivatives more cost-effective, safer, and environmentally responsible. ajchem-a.comnih.gov

Application of Machine Learning and Artificial Intelligence in Accelerating Compound Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and chemical synthesis. nih.govacs.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle of drug discovery. nih.govnih.gov For a compound like this compound, AI and ML can be applied in several impactful ways.

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can predict viable and novel synthetic routes to a target molecule. cas.org By training on millions of published reactions, these algorithms can suggest disconnections and precursor molecules that a human chemist might overlook, potentially finding more efficient or cost-effective pathways. nih.govacs.org The accuracy of these predictions can be significantly improved by enriching training data with high-quality and diverse reaction information. cas.org

Reaction Outcome and Condition Optimization: ML models can predict the success or failure of a chemical reaction and suggest optimal conditions (e.g., temperature, solvent, catalyst). nih.gov This reduces the need for extensive trial-and-error experimentation, saving time and resources. cam.ac.uk Researchers have developed platforms that combine automated experiments with AI to create a "chemical reactome" that predicts how molecules will react. cam.ac.uk

De Novo Molecular Design: Generative AI models can design entirely new molecules with a desired set of properties (e.g., high potency, low toxicity). nih.govharvard.eduacs.org Using the this compound scaffold as a starting point, these models could generate novel derivatives optimized for a specific biological target. chemanager-online.com Techniques like reinforcement learning can be used to fine-tune the generative process, proposing molecules that are not only active but also synthetically feasible. nih.gov

AI/ML ApplicationDescriptionPotential Impact on this compound
Retrosynthesis Planning Predicts synthetic routes by working backward from the target molecule. nih.govcas.orgDiscovery of more efficient, novel, or sustainable synthetic pathways.
Forward Synthesis Prediction Predicts the products and yields of a reaction given the reactants and conditions. nih.govOptimization of reaction conditions to maximize yield and purity, reducing failed experiments.
Property Prediction Predicts physicochemical and biological properties (e.g., solubility, bioactivity, toxicity) from a molecular structure. harvard.eduPrioritization of which derivatives to synthesize, focusing on those with the most promising profiles.
De Novo Design Generates novel molecular structures optimized for a specific set of desired properties. nih.govacs.orgchemanager-online.comCreation of new, patentable chemical entities based on the core scaffold with improved therapeutic potential.

The integration of AI into the chemical discovery process promises to significantly shorten the timeline for developing new compounds from initial design to laboratory synthesis. chemanager-online.comiscientific.org

Advancements in Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advancements in spectroscopic techniques now allow for in situ (in the reaction vessel) and real-time monitoring of chemical transformations. mt.com These Process Analytical Technologies (PAT) provide a continuous stream of data on reactant consumption, intermediate formation, and product generation, offering a deep understanding of reaction kinetics and mechanisms. mt.commdpi.com

For the synthesis of this compound, several in situ techniques could be employed:

Infrared (IR) and Raman Spectroscopy: Both FTIR (Fourier-transform infrared) and Raman spectroscopy are powerful tools for monitoring changes in chemical bonds in real-time. frontiersin.org They can track the concentration of key functional groups, providing vital information on reaction initiation, progression, and endpoint without the need for sampling. mt.commdpi.com For example, the disappearance of an aldehyde peak and the appearance of a C-N bond signal could be monitored during a reductive amination step.

UV-Vis Spectroscopy: This technique is useful for monitoring reactions that involve a change in chromophores (light-absorbing parts of a molecule). mdpi.com It is a simple and cost-effective method for real-time analysis within a bioreactor or chemical reactor. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow-NMR and benchtop NMR systems are making in situ NMR more accessible for monitoring reaction kinetics and identifying transient intermediates.

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis of this compound
In Situ FTIR/Raman Real-time concentration of reactants, intermediates, and products; reaction kinetics; endpoint determination. mt.comfrontiersin.orgMonitoring the conversion of 2-bromo-5-fluorobenzaldehyde and piperidin-3-ol into the final product.
In Situ UV-Vis Changes in concentration of UV-active species. mdpi.comTracking the consumption of the aromatic aldehyde starting material.
Flow NMR Detailed structural information on all species in the reaction mixture, including transient intermediates.Identifying and characterizing key intermediates, such as the iminium ion, to elucidate the reaction mechanism.

By providing a continuous window into the reaction, these advanced spectroscopic methods enable precise process control, enhance safety, improve yield and purity, and accelerate the scale-up from laboratory to production. mt.com

Exploration of New Computational Paradigms for Complex Molecular Interactions

Understanding how a molecule like this compound interacts with biological targets is fundamental to drug discovery. Traditional computational modeling is being enhanced by new paradigms that leverage AI, machine learning, and quantum computing to simulate molecular interactions with greater accuracy and speed. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes, binding events, and the stability of a drug-target complex. nih.govnih.gov The increasing power of high-performance computing allows for simulations on biologically relevant timescales, moving from the analysis of static structures to dynamic conformational ensembles. nih.gov

AI-Enhanced Simulations: Machine learning is being integrated into molecular simulations to create more accurate "force fields" (the parameters that describe the physics of atoms and bonds). researchgate.net AI can also analyze the vast datasets produced by MD simulations to identify key interactions and predict binding affinities more efficiently. nih.gov

Quantum Computing: While still an emerging field, quantum computing holds the promise of simulating molecular systems at the quantum mechanical level with unprecedented accuracy. acs.org This could revolutionize the study of chemical reactions and complex molecular interactions, overcoming the limitations of classical computers for these types of problems. nih.govacs.org

Mathematical Modeling: Researchers are developing mathematical frameworks that can quickly assess and predict how different parameters—such as binding site strength and molecular rigidity—control the interactions between molecules. drugtargetreview.com This computational approach can efficiently explore a vast number of binding configurations that would be impossible to observe experimentally. drugtargetreview.com

Computational ParadigmKey AdvantageRelevance to this compound
Classical Molecular Dynamics Provides dynamic view of molecular motion and interactions. nih.govSimulating how the compound binds to a target protein and assessing the stability of the complex.
AI/ML-Integrated MD Improves accuracy of force fields and accelerates analysis of simulation data. nih.govresearchgate.netMore accurate prediction of binding free energy and identification of key binding interactions.
Quantum Computing Potential for exact simulation of molecular quantum mechanics. acs.orgPrecise calculation of electronic properties and reaction energetics to guide molecular design.
Advanced Mathematical Models Rapidly predicts binding outcomes based on key parameters without full simulation. drugtargetreview.comEfficiently screening derivatives for optimal binding characteristics before committing to synthesis.

These new computational paradigms are creating a "computational microscope" that allows scientists to visualize and understand molecular processes at a level of detail previously unattainable, thereby accelerating the rational design of new therapeutic agents. nih.gov

Role of the Chemical Compound as a Platform for Novel Chemical Entity Generation

The true value of a molecule like this compound in drug discovery often lies in its potential as a scaffold—a central core structure upon which a diverse library of new compounds can be built. ijnrd.org The piperidine (B6355638) ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in a vast number of approved drugs and natural products. ajchem-a.comnih.govencyclopedia.pub

The structure of this compound offers multiple points for chemical modification, making it a versatile platform for generating novel chemical entities (NCEs):

Aryl Halide Handle: The bromo group on the phenyl ring is a prime site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of different chemical groups (other rings, alkyl chains, etc.), systematically altering the shape and properties of that part of the molecule to explore interactions with a target's binding site.

Hydroxyl Group: The alcohol at the 3-position of the piperidine ring can be modified through esterification, etherification, or oxidation. These changes can be used to modulate polarity, introduce hydrogen bond donors or acceptors, or attach larger functional groups.

Piperidine Nitrogen: The secondary amine of the piperidine ring is a key site for functionalization. It can be acylated, alkylated, or used in reductive amination to append a wide variety of substituents. This position is often crucial for modulating a compound's physicochemical properties, such as solubility and pKa, and for establishing key interactions with a biological target. thieme-connect.comresearchgate.net

Fluorine Atom: The fluorine atom provides metabolic stability and can alter the electronic properties of the phenyl ring, potentially enhancing binding affinity through specific interactions with a target protein.

Functionalization SitePotential ModificationsPurpose of Modification
Bromo Group (Aryl) Suzuki, Buchwald-Hartwig, Sonogashira cross-couplingIntroduce diverse substituents to probe binding pockets and modulate potency.
Hydroxyl Group (Piperidine) Esterification, etherification, oxidationAlter polarity, solubility, and hydrogen bonding capacity.
Nitrogen Atom (Piperidine) Alkylation, acylation, reductive aminationModify physicochemical properties (pKa, solubility) and explore target interactions. thieme-connect.comresearchgate.net

By systematically exploring the chemical space around this versatile scaffold, chemists can generate libraries of related compounds, enabling detailed structure-activity relationship (SAR) studies to identify new molecules with optimized potency, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol?

The compound is typically synthesized via multi-step organic reactions, starting with bromo-fluorophenyl intermediates. Key steps include nucleophilic substitution for introducing the piperidin-3-ol moiety and purification via column chromatography. Patent literature highlights improved processes using stereoselective catalysts to enhance yield and purity . For method optimization, consider screening reaction conditions (e.g., solvent polarity, temperature) using aryl halide chemistry informer libraries to identify robust synthetic pathways .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, particularly distinguishing bromo and fluoro groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related fluorophenyl-piperidine derivatives .

Q. How can researchers assess the compound’s preliminary bioactivity?

Use in vitro assays such as agar diffusion or broth dilution to evaluate antifungal or antibacterial activity. Structure-activity relationship (SAR) studies should compare activity against analogs with varying substituents (e.g., trifluoromethyl groups) to identify critical pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Apply Design of Experiments (DoE) to systematically vary catalysts (e.g., palladium vs. copper), solvents (polar aprotic vs. ethers), and temperatures. Advanced kinetic studies (e.g., Eyring analysis) can identify rate-limiting steps. Cross-reference results with aryl halide informer libraries to benchmark performance against structurally similar compounds .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate molecular docking models by incorporating solvent effects or flexible ligand conformations. Validate in silico predictions with orthogonal assays (e.g., surface plasmon resonance for binding affinity). If stereochemistry is implicated, use chiral chromatography to isolate enantiomers and retest activity .

Q. How can adsorption behavior on experimental surfaces (e.g., glassware) interfere with reproducibility?

Conduct controlled studies using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to quantify surface adsorption. Pre-treat surfaces with silanizing agents to minimize interactions. Include internal standards in reaction setups to normalize adsorption losses .

Q. What advanced techniques characterize degradation products under oxidative conditions?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) identifies degradation pathways. Compare fragmentation patterns with reference standards. Accelerated stability studies (40°C/75% RH) coupled with QSAR modeling predict shelf-life under varying storage conditions .

Methodological Tables

Technique Application Key Reference
X-ray crystallographyStereochemical resolution
DoE screeningReaction optimization
Chiral HPLCEnantiomer separation
LC-MS/MSDegradation pathway analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.